Regioisomeric Purity vs. 2-Anilino-6-methylpyrimidin-4-ol: Impact on Physicochemical Profile
The target compound 6-(phenylamino)pyrimidin-4-ol (MW: 187.20 g/mol) possesses a distinct substitution pattern that influences its physicochemical properties compared to the 2-anilino regioisomer 6-methyl-2-(phenylamino)pyrimidin-4-ol (CAS 50427-08-2; MW: 201.22 g/mol) . The 2-anilino analog exhibits a higher molecular weight due to an additional methyl group and displays a higher predicted boiling point of 331.4°C (at 760 mmHg) compared to typical unsubstituted pyrimidinols, with a vapor pressure of 0.000156 mmHg at 25°C . These differences in bulk and substitution site directly affect solubility, permeability, and metabolic stability during lead optimization, and underscore that the unsubstituted 6-phenylamino-4-ol scaffold provides a more tractable starting point for parallel library synthesis where minimal steric hindrance at the 2-position is desired .
| Evidence Dimension | Molecular Weight and Physicochemical Properties (Predicted/Measured) |
|---|---|
| Target Compound Data | MW: 187.20 g/mol; Substitution: 6-phenylamino, 4-hydroxyl |
| Comparator Or Baseline | 6-methyl-2-(phenylamino)pyrimidin-4-ol (CAS 50427-08-2): MW: 201.22 g/mol; Substitution: 2-phenylamino, 6-methyl, 4-hydroxyl |
| Quantified Difference | ΔMW = 14.02 g/mol (methyl group absent in target); Boiling Point (comparator): 331.4°C at 760 mmHg; Vapor Pressure (comparator): 0.000156 mmHg at 25°C |
| Conditions | In silico prediction and experimental measurement for comparator (ChemIndex datasheet); target compound properties based on molecular formula. |
Why This Matters
The lower molecular weight and absence of the 2-position methyl group in the target compound provide a less sterically hindered scaffold, offering greater synthetic flexibility for derivatization compared to the 2-anilino regioisomer.
